![molecular formula C15H13ClO B14605273 1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene CAS No. 58102-72-0](/img/structure/B14605273.png)
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a chlorine atom and an allyl phenyl ether group
Vorbereitungsmethoden
The synthesis of 1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene typically involves the reaction of 1-chloro-4-hydroxybenzene with 3-phenylprop-2-en-1-ol under suitable conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 1-chloro-4-hydroxybenzene is replaced by the allyl phenyl ether group.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the electron-withdrawing nature of the chlorine atom, making the benzene ring more susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield benzoquinone derivatives, while reduction with lithium aluminum hydride may produce the corresponding alcohol.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of specialty chemicals, including dyes, fragrances, and polymers.
Wirkmechanismus
The mechanism by which 1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene exerts its effects depends on its specific application. In biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to various biochemical responses. The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or induction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-[(3-phenylprop-2-en-1-yl)oxy]benzene can be compared with other similar compounds, such as:
1-Chloro-4-[(3,3,3-trifluoroprop-1-en-2-yl)oxy]benzene: This compound features a trifluoromethyl group instead of a phenyl group, which can significantly alter its chemical and physical properties.
1-Chloro-4-[(3-chloroprop-2-en-1-yl)oxy]benzene:
1-Chloro-4-[(3-methylprop-2-en-1-yl)oxy]benzene: The methyl group substitution can influence the compound’s steric and electronic properties.
Eigenschaften
CAS-Nummer |
58102-72-0 |
|---|---|
Molekularformel |
C15H13ClO |
Molekulargewicht |
244.71 g/mol |
IUPAC-Name |
1-chloro-4-(3-phenylprop-2-enoxy)benzene |
InChI |
InChI=1S/C15H13ClO/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-11H,12H2 |
InChI-Schlüssel |
JBGPHUKGYNZEIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C=CCOC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


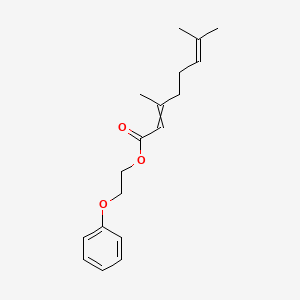
![4-Chloro-2-[(diethylamino)methyl]-6-[(octylsulfanyl)methyl]phenol](/img/structure/B14605211.png)

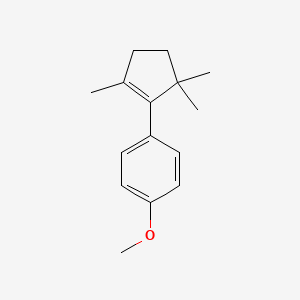
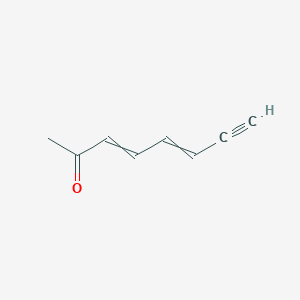
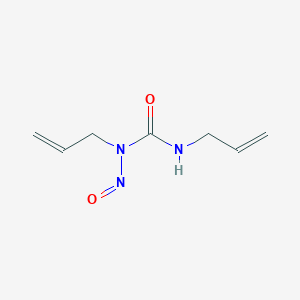
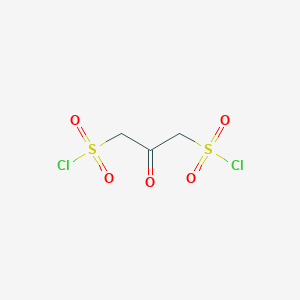
![Propanedinitrile, [[(triphenylphosphoranylidene)amino]methylene]-](/img/structure/B14605245.png)
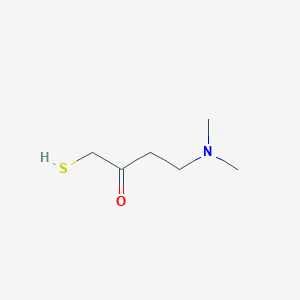
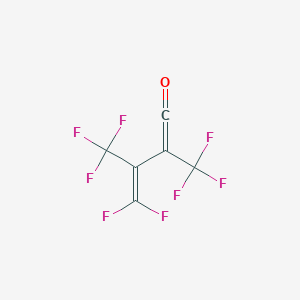
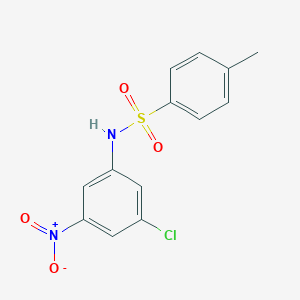
![{[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]methyl}benzene](/img/structure/B14605276.png)
![4-{5-[4-(Dimethylamino)phenyl]-3H-1,2,4-dithiazol-3-ylidene}-N,N-dimethylcyclohexa-2,5-dien-1-iminium perchlorate](/img/structure/B14605277.png)

